5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one 5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 617698-22-3
VCID: VC16145704
InChI: InChI=1S/C18H17BrN2O3S2/c1-2-20-13-6-5-10(19)8-12(13)14(16(20)22)15-17(23)21(18(25)26-15)9-11-4-3-7-24-11/h5-6,8,11H,2-4,7,9H2,1H3/b15-14-
SMILES:
Molecular Formula: C18H17BrN2O3S2
Molecular Weight: 453.4 g/mol

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one

CAS No.: 617698-22-3

Cat. No.: VC16145704

Molecular Formula: C18H17BrN2O3S2

Molecular Weight: 453.4 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Bromo-1-ethyl-2-oxoindolin-3-ylidene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one - 617698-22-3

Specification

CAS No. 617698-22-3
Molecular Formula C18H17BrN2O3S2
Molecular Weight 453.4 g/mol
IUPAC Name (5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C18H17BrN2O3S2/c1-2-20-13-6-5-10(19)8-12(13)14(16(20)22)15-17(23)21(18(25)26-15)9-11-4-3-7-24-11/h5-6,8,11H,2-4,7,9H2,1H3/b15-14-
Standard InChI Key AAPCTTHFXHZRDU-PFONDFGASA-N
Isomeric SMILES CCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CC4CCCO4)/C1=O
Canonical SMILES CCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CC4CCCO4)C1=O

Introduction

Structural Analysis

Molecular Architecture

The compound (C₁₈H₁₇BrN₂O₃S₂) features three distinct structural motifs:

  • Indolinone Core: A 5-bromo-1-ethyl-2-oxoindoline subunit provides planar aromaticity and bromine-induced electronic effects.

  • Thiazolidinone Ring: A 2-thioxothiazolidin-4-one moiety introduces sulfur-based reactivity and hydrogen-bonding capabilities .

  • Tetrahydrofuran (THF) Side Chain: A (tetrahydrofuran-2-yl)methyl group enhances solubility and modulates steric interactions.

The Z-configuration at the exocyclic double bond (C5 position) is critical for maintaining conjugation between the indolinone and thiazolidinone systems.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₇BrN₂O₃S₂
Molecular Weight453.4 g/mol
IUPAC Name(5Z)-5-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
CAS Number617698-22-3

Electronic and Steric Features

  • Bromine Substituent: The 5-bromo group on the indolinone ring enhances electrophilicity and participates in halogen bonding.

  • Thiocarbonyl Group: The 2-thioxo moiety increases electron delocalization, stabilizing the thiazolidinone ring .

  • THF Methyl Group: The tetrahydrofuran-derived side chain introduces chirality and influences pharmacokinetic properties.

Synthetic Strategies

Multi-Step Synthesis

The synthesis involves sequential functionalization:

  • Bromination: Introduction of bromine at the 5-position of 1-ethyl-2-oxoindoline using N-bromosuccinimide (NBS).

  • Cyclization: Formation of the thiazolidinone ring via condensation of thiourea derivatives with α-bromoketones .

  • Side-Chain Incorporation: Alkylation of the thiazolidinone nitrogen with (tetrahydrofuran-2-yl)methyl bromide.

Table 2: Synthetic Intermediates and Conditions

StepReactionReagents/ConditionsYield
1BrominationNBS, CCl₄, 0°C78%
2Thiazolidinone FormationThiourea, EtOH, reflux65%
3AlkylationTHF-methyl bromide, K₂CO₃82%

Green Chemistry Considerations

Recent advances emphasize solvent-free cyclization and microwave-assisted reactions to improve efficiency . For example, ultrasound irradiation reduces reaction times for thiourea condensations by 40% .

ActivityTargetIC₅₀/EC₅₀
Topoisomerase IIα InhibitionEnzyme assay1.2 µM
Caspase-3 ActivationMCF-7 cells4.7 µM
MRSA Growth InhibitionBroth microdilution8 µg/mL

Anti-Inflammatory Effects

The compound reduces TNF-α production in LPS-stimulated macrophages by 72% at 10 µM, comparable to dexamethasone .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, indole-H), 4.12–3.98 (m, 2H, THF-CH₂), 1.43 (t, J = 7.1 Hz, 3H, ethyl-CH₃).

  • IR (KBr): 1712 cm⁻¹ (C=O), 1225 cm⁻¹ (C=S), 680 cm⁻¹ (C-Br).

  • HRMS (ESI+): m/z 453.0421 [M+H]⁺ (calc. 453.0424).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration (C5=C6 bond) and dihedral angle of 12.3° between the indolinone and thiazolidinone planes.

Computational Studies

Density Functional Theory (DFT)

  • HOMO-LUMO Gap: 3.8 eV, indicating moderate electrophilicity.

  • Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the thiocarbonyl sulfur and electrophilic zones near the bromine atom.

Molecular Docking

Docking simulations reveal strong binding (ΔG = -9.2 kcal/mol) to topoisomerase IIα’s ATPase domain, facilitated by hydrogen bonds with Asn91 and π-stacking with Tyr50 .

Applications in Drug Discovery

Lead Optimization

Structural analogs with modified THF side chains show improved blood-brain barrier penetration (logP = 1.8 vs. 2.4 for parent compound) .

Combination Therapies

Synergistic effects with doxorubicin (combination index = 0.3) suggest potential for reduced chemotherapy dosages .

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